molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

Cat. No.: B2894093
CAS No.: 338421-58-2
M. Wt: 377.28
InChI Key: BERLINMVPFLBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 1,2,4-triazole core substituted with methyl and methylsulfanyl groups at the 4- and 5-positions, respectively. Its synthesis likely involves alkylation or thiol substitution reactions under microwave-assisted conditions, as seen in analogous triazole derivatives . Structural characterization methods such as $ ^1H $ NMR and crystallographic tools (e.g., SHELX ) are critical for confirming its configuration.

Properties

IUPAC Name

4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERLINMVPFLBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide can be achieved through multi-step organic reactions Commonly, the process begins with the bromination of benzene derivatives to introduce the bromo group Subsequent steps involve the formation of the triazole ring via cyclization reactions with appropriate precursors, such as methylthiourea and acyl hydrazides

Industrial Production Methods

On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This typically involves controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. Solvent choice and purification methods, such as recrystallization or chromatography, are crucial to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, particularly at the sulfur or methyl groups, leading to the formation of sulfoxides or sulfones.

  • Reduction: The bromine atom can be involved in reductive elimination reactions, converting it into a hydrogen atom.

  • Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Reagents such as palladium on carbon (Pd/C) in hydrogen atmosphere.

  • Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Dehalogenated benzenesulfonamide derivatives.

  • Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is used in multiple research fields:

  • Chemistry: As a building block for synthesizing complex organic molecules due to its reactivity.

  • Biology: Investigated for its potential interactions with enzymes and proteins, influencing various biological pathways.

  • Medicine: Potential pharmacophore in drug design, especially in developing antifungal, antibacterial, or anticancer agents.

  • Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: Primarily interacts with enzymes and proteins that contain nucleophilic sites, forming stable complexes.

  • Pathways Involved: Can inhibit or activate biological pathways depending on the target it interacts with, such as metabolic enzymes or signal transduction proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties Reference
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide (Target) 1,2,4-Triazole 4-methyl, 5-methylsulfanyl, 4-bromobenzenesulfonamide Moderate hydrophobicity; potential high toxicity due to short-chain substituents
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 1,2,4-Triazole Pyridinyl, acetamide, bromophenyl Enhanced aromatic stacking; possible antimicrobial activity
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Pyrazinyl, tert-butyl Increased solubility due to pyrazine’s polarity
4-chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-allyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide 1,2,4-Triazole 4-fluorobenzyl, allyl, 4-chlorobenzenesulfonamide Electron-withdrawing fluorine may enhance metabolic stability
4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide Tetrazole 3-fluorophenyl, bromobenzenesulfonamide Higher acidity (tetrazole ring); altered hydrogen-bonding capacity
2-(((4-methyl-5-(methylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine 1,2,4-Triazole Methylthio, pyrimidine High toxicity (LC50 = 8.29 mg/L) due to short-chain methylthio group

Key Findings:

Impact of Substituent Chain Length :

  • The target compound’s methylsulfanyl group is associated with higher toxicity (analogous to LC50 = 8.29 mg/L in ), whereas longer chains (e.g., octylthio) reduce toxicity by limiting membrane penetration .

Electronic Effects :

  • Fluorine substituents (e.g., in ) introduce electron-withdrawing effects, which may enhance metabolic stability or receptor affinity .

Biological Activity :

  • Pyridinyl and pyrazinyl groups () improve aromatic interactions, suggesting utility in antimicrobial or anticancer applications .

Synthesis Efficiency :

  • Microwave-assisted synthesis () reduces reaction times and improves yields for triazole derivatives, a method likely applicable to the target compound .

Structural and Functional Insights

  • Crystallography : Tools like SHELX and ORTEP enable precise determination of molecular conformation, critical for comparing intermolecular interactions (e.g., hydrogen bonding) across analogs.
  • Toxicity Profile : The target compound’s methylsulfanyl group may limit its therapeutic window compared to less toxic, longer-chain derivatives .
  • Pharmacophore Potential: The bromobenzenesulfonamide moiety is a common feature in antimicrobial agents, suggesting similar applications for the target compound .

Biological Activity

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural characteristics:

PropertyValue
Molecular Formula C12H14BrN4O2S
Molecular Weight 360.23 g/mol
IUPAC Name This compound
CAS Number [Not available in search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole ring may act as a potent inhibitor of certain enzymes by mimicking substrate binding. For instance, triazole derivatives have been shown to inhibit enzymes involved in fungal cell wall synthesis and other metabolic pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the sulfonamide group enhances its ability to interact with bacterial enzymes, potentially leading to bactericidal effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. A study focusing on similar compounds found that triazole-based sulfonamides displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. A comparative study showed that compounds with triazole moieties inhibited the growth of Candida albicans and other pathogenic fungi at low concentrations . The mechanism often involves interference with ergosterol biosynthesis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, derivatives similar to this compound were tested against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting significant potential for therapeutic applications .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of triazole derivatives in vivo. Mice infected with Candida albicans showed a marked reduction in fungal load when treated with a similar triazole compound. The treatment led to a survival rate increase of over 70% compared to untreated controls .

Q & A

Q. What are the key steps in synthesizing 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide?

The synthesis typically involves:

  • Condensation reactions to form the triazole ring.
  • Substitution reactions to introduce the bromophenyl and methylsulfanyl groups.
  • Sulfonamide coupling via nucleophilic substitution or carbodiimide-mediated coupling.
    Reaction progress should be monitored using TLC , and purity confirmed via HPLC or NMR .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR (¹H, ¹³C, 2D-COSY) : To verify proton environments and connectivity (e.g., methylsulfanyl at δ ~2.5 ppm, triazole protons at δ ~8-9 ppm) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in triazole-sulfonamide analogs (e.g., CCDC-1441403) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .

Q. What biological targets are plausible for this compound?

Similar sulfonamide-triazole hybrids show activity as:

  • Enzyme inhibitors (e.g., carbonic anhydrase, kinases) due to sulfonamide coordination with metal ions.
  • Antimicrobial agents via disruption of bacterial folate synthesis .

Advanced Research Questions

Q. How can researchers resolve low yields during the final sulfonamide coupling step?

  • Optimize reaction conditions : Use DMF as a solvent at 60–80°C to enhance solubility.
  • Activate intermediates : Employ EDC/HOBt for carbodiimide-mediated coupling to reduce side reactions.
  • Purify intermediates : Column chromatography with CH₂Cl₂/MeOH gradients improves precursor purity .

Q. What strategies address discrepancies in enzyme inhibition assay data?

  • Validate assay conditions : Ensure pH (7.4) and temperature (37°C) mimic physiological environments.
  • Test against isoform variants : Some enzymes (e.g., CA-II vs. CA-IX) exhibit differential inhibition due to active-site mutations .
  • Assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. How can Design of Experiments (DoE) improve synthesis optimization?

  • Vary factors : Temperature (40–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading.
  • Use response surface modeling to identify optimal conditions for yield and purity.
    This approach was validated in flow-chemistry syntheses of complex heterocycles .

Q. What computational methods predict the compound’s reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding poses with target enzymes (e.g., COX-2) to prioritize derivatives for synthesis .

Q. How can crystallographic data resolve ambiguous NMR assignments?

  • Compare experimental X-ray bond lengths/angles with NMR-derived NOE correlations.
  • For example, crystallography confirmed the planar geometry of triazole rings in related compounds, clarifying proton coupling patterns .

Q. What steps mitigate decomposition during storage?

  • Lyophilize the compound to remove moisture.
  • Store under argon at –20°C in amber vials to prevent photodegradation.
  • Monitor stability via HPLC-UV at intervals .

Q. How to differentiate biological activity from structural analogs?

  • SAR studies : Modify substituents (e.g., replace bromo with chloro, vary methylsulfanyl groups).
  • Metabolic profiling : Use hepatic microsomes to assess stability and active metabolite formation .

Data Contradiction Analysis

Q. How to reconcile conflicting IC₅₀ values in kinase inhibition studies?

  • Verify compound purity : ≥95% by HPLC to exclude impurities skewing results.
  • Standardize assay protocols : Use ATP concentrations aligned with literature (e.g., 10 µM for PKC assays) .

Q. What if X-ray data conflicts with DFT-optimized geometries?

  • Re-examine computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G**) or solvent models.
  • Validate with neutron diffraction : Resolve hydrogen-bonding ambiguities, as done for sulfonamide Schiff bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.